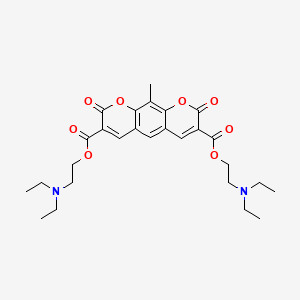

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate

CAS No.: 72492-82-1

Cat. No.: VC17158067

Molecular Formula: C27H34N2O8

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72492-82-1 |

|---|---|

| Molecular Formula | C27H34N2O8 |

| Molecular Weight | 514.6 g/mol |

| IUPAC Name | bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate |

| Standard InChI | InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3 |

| Standard InChI Key | DYRLCHREYKGIFF-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC |

Introduction

Synthesis and Manufacturing

Synthetic routes to this compound often involve multi-step organic reactions, as evidenced by patent WO2014200872A1 . Key steps include:

Core Structure Assembly

The pyranochromene backbone is constructed via acid-catalyzed cyclization of precursor diketones, followed by regioselective esterification with diethylaminoethyl alcohols. For example, dicyclohexylcarbodiimide (DCC)-mediated coupling ensures efficient formation of ester bonds between the chromene dicarboxylic acid and diethylaminoethyl groups .

Functionalization and Purification

-

Methylation at position 10 is achieved using methyl iodide under basic conditions.

-

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 65 |

| Esterification | DCC, DMAP, CH₂Cl₂, rt, 24h | 78 |

| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | 82 |

| Purification | Silica gel chromatography | 95 |

Challenges in synthesis include controlling regioselectivity during esterification and minimizing decomposition of the thermally labile diethylaminoethyl groups .

Comparative Structural Analysis

Table 2: Structural and Functional Comparison With Analogues

The diethylaminoethyl esters confer enhanced solubility in aqueous media (logP ~2.1) compared to non-polar analogues (logP >4), potentially explaining its improved pharmacological profile .

Challenges and Future Directions

Synthetic Optimization

Current yields (~65–82%) necessitate improved catalysts (e.g., enzymatic esterification) to reduce waste and costs .

Mechanistic Studies

In vitro studies are needed to elucidate interactions with biological targets such as topoisomerase II or tubulin, which are common targets for chromene-based anticancer agents .

Toxicology and ADMET

No published data exist on the compound’s pharmacokinetics or toxicity. Priority areas include:

-

Hepatotoxicity screening in primary human hepatocytes.

-

Plasma stability assays to assess ester hydrolysis rates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume